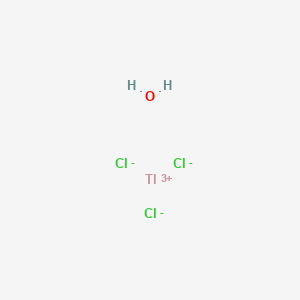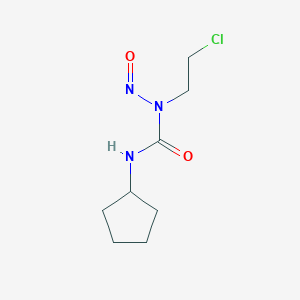
(Cyclohexyloxy)trimethylsilane
Vue d'ensemble
Description
(Cyclohexyloxy)trimethylsilane, also known as CHOTMS, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. CHOTMS has many applications in the field of biochemistry and is used to study the mechanism of action of various biological molecules.
Mécanisme D'action
The mechanism of action of (Cyclohexyloxy)trimethylsilane is related to its ability to protect hydroxyl groups in biological molecules. The trimethylsilyl group in (Cyclohexyloxy)trimethylsilane is relatively bulky and can effectively shield the hydroxyl group from reacting with other molecules. This property is useful in organic synthesis and is used to selectively protect hydroxyl groups in complex molecules.
Effets Biochimiques Et Physiologiques
(Cyclohexyloxy)trimethylsilane is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is not metabolized by the body. However, it is important to handle (Cyclohexyloxy)trimethylsilane with care as it is a flammable liquid that can cause skin irritation and is toxic if ingested.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Cyclohexyloxy)trimethylsilane in lab experiments is its ability to selectively protect hydroxyl groups in complex molecules. This property is useful in organic synthesis and is used to modify various biological molecules. (Cyclohexyloxy)trimethylsilane is also relatively easy to handle and is compatible with a wide range of solvents.
One of the limitations of using (Cyclohexyloxy)trimethylsilane is that it is a relatively expensive reagent compared to other protecting groups. It is also a flammable liquid that requires special handling and storage. Additionally, the trimethylsilyl group in (Cyclohexyloxy)trimethylsilane can be difficult to remove from the protected molecule, which can limit its usefulness in certain applications.
Orientations Futures
There are many potential future directions for research using (Cyclohexyloxy)trimethylsilane. One area of interest is the development of new protecting groups that are more efficient and easier to remove than (Cyclohexyloxy)trimethylsilane. Another area of interest is the application of (Cyclohexyloxy)trimethylsilane in the synthesis of complex natural products and pharmaceuticals. Finally, there is potential for the use of (Cyclohexyloxy)trimethylsilane in the development of new bioconjugation strategies for the modification of proteins and peptides.
Applications De Recherche Scientifique
(Cyclohexyloxy)trimethylsilane has many applications in scientific research, particularly in the field of biochemistry. It is commonly used as a reagent in organic synthesis and is used to modify various biological molecules. (Cyclohexyloxy)trimethylsilane is used to protect hydroxyl groups in carbohydrates, nucleotides, and amino acids. It is also used to modify peptides and proteins to improve their stability and solubility.
Propriétés
Numéro CAS |
13871-89-1 |
|---|---|
Nom du produit |
(Cyclohexyloxy)trimethylsilane |
Formule moléculaire |
C9H20OSi |
Poids moléculaire |
172.34 g/mol |
Nom IUPAC |
cyclohexyloxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
Clé InChI |
PGRDNHQIURCHPZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CCCCC1 |
SMILES canonique |
C[Si](C)(C)OC1CCCCC1 |
Autres numéros CAS |
13871-89-1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
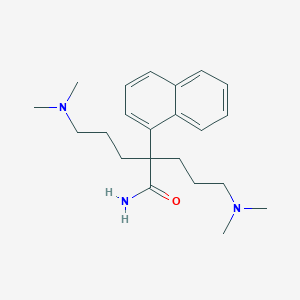
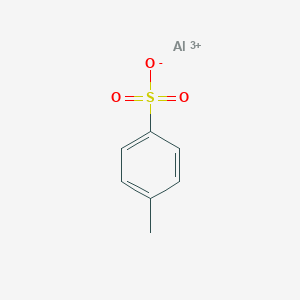

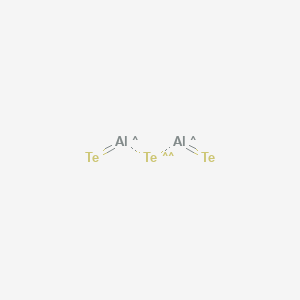
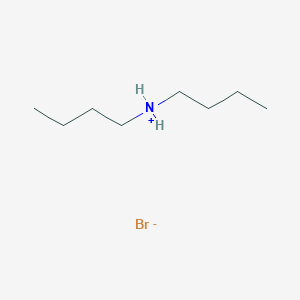
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
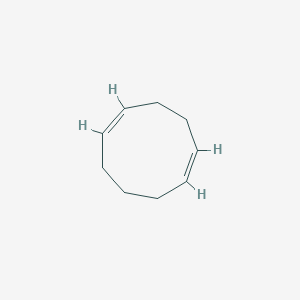
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
